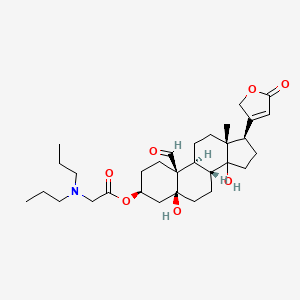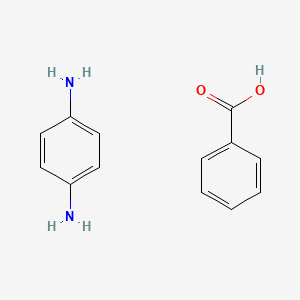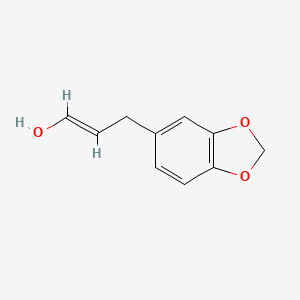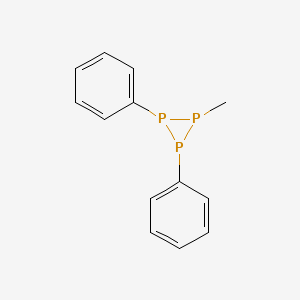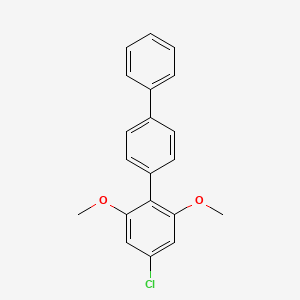
5-Chloro-1,3-dimethoxy-2-(4-phenylphenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1,3-dimethoxy-2-(4-phenylphenyl)benzene is an organic compound with a complex aromatic structure It is characterized by the presence of a chloro group, two methoxy groups, and a biphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3-dimethoxy-2-(4-phenylphenyl)benzene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalysts and reaction conditions is optimized to ensure high purity and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1,3-dimethoxy-2-(4-phenylphenyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of phenols or amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Applications De Recherche Scientifique
5-Chloro-1,3-dimethoxy-2-(4-phenylphenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-1,3-dimethoxy-2-(4-phenylphenyl)benzene involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-1,3-dimethoxybenzene
- 1,3-Dimethoxy-2-(4-phenylphenyl)benzene
- 5-Chloro-2-(4-phenylphenyl)benzene
Uniqueness
5-Chloro-1,3-dimethoxy-2-(4-phenylphenyl)benzene is unique due to the combination of its functional groups and biphenyl structure. This combination imparts distinct chemical reactivity and potential biological activity compared to its similar compounds .
Propriétés
Numéro CAS |
63553-29-7 |
|---|---|
Formule moléculaire |
C20H17ClO2 |
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
5-chloro-1,3-dimethoxy-2-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C20H17ClO2/c1-22-18-12-17(21)13-19(23-2)20(18)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13H,1-2H3 |
Clé InChI |
JMHCYUHGJYTPBO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1C2=CC=C(C=C2)C3=CC=CC=C3)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(Trifluoromethyl)phenyl]octahydropyrido[2,1-c][1,4]oxazin-3-ol](/img/structure/B14503521.png)
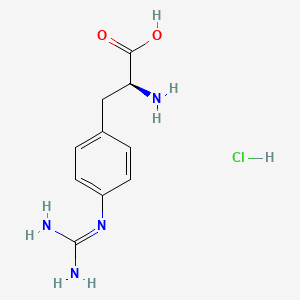
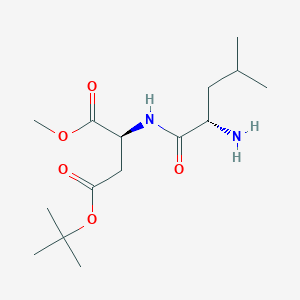

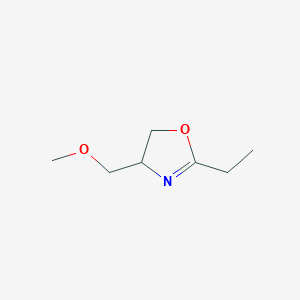
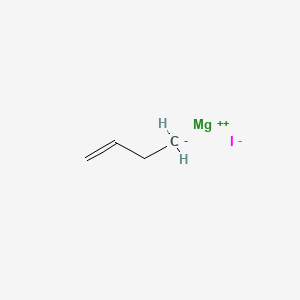
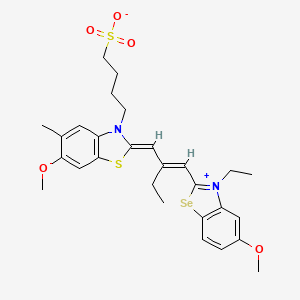
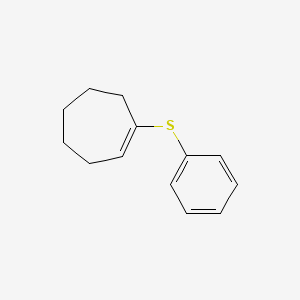
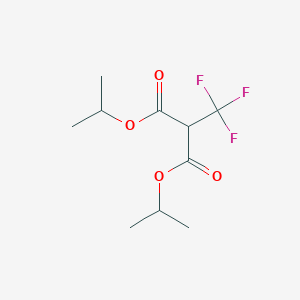
![Bicyclo[6.3.1]dodec-8-en-10-one](/img/structure/B14503570.png)
